molecular formula C16H24N2O3 B15058307 tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15058307
M. Wt: 292.37 g/mol
InChI Key: OOFGLKLPFYGAQR-UHFFFAOYSA-N
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Description

This compound is a pyridine-pyrrolidine hybrid featuring a tert-butyl carbamate group, a methoxy substituent at the 6-position, and a methyl group at the 4-position of the pyridine ring. Its structure combines a rigid pyridine scaffold with a flexible pyrrolidine moiety, making it a versatile intermediate in medicinal chemistry and materials science. The tert-butyl group enhances steric protection of the carbamate, while the methoxy and methyl substituents influence electronic properties and solubility .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-11-9-14(20-5)17-10-12(11)13-7-6-8-18(13)15(19)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3

InChI Key

OOFGLKLPFYGAQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures. The reaction is stirred for an extended period to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrrolidine ring can be reduced under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It can be used to create a variety of derivatives that are useful in further chemical reactions.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It can be used in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the methoxy and pyrrolidine groups suggests potential interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural Analogues from the Catalog of Pyridine Compounds (2017)

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences: Pyridine substituents: Iodo (2-position) and methoxy (3-position) vs. methoxy (6-position) and methyl (4-position) in the target compound. Positional isomerism alters steric and electronic profiles.
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences: Halogenated pyridine (Cl at 6-position, I at 5-position) increases electrophilicity.
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine
  • Key Differences :
    • Bromine substitution at the 5-position enhances reactivity in Suzuki-Miyaura couplings.
    • The tert-butyldimethylsilyl (TBS) group improves lipophilicity, contrasting with the carbamate’s polar nature in the target compound .

Pyrimidine-Based Analogue

(R)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
  • Key Differences: Pyrimidine core replaces pyridine, altering π-π stacking interactions.

Data Table: Structural and Electronic Comparison

Compound Name Core Heterocycle Key Substituents Electronic Effects Potential Applications Reference
tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate Pyridine 6-OCH₃, 4-CH₃ Moderate electron-withdrawing (OCH₃) Drug intermediates, catalysis N/A
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine 6-I, 3-OCH₃ Heavy atom effect (I) Radiolabeling, cross-coupling
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine 6-Cl, 5-I Strong electrophilicity Halogen-bonding motifs
(R)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate Pyrimidine 6-OCH₃, 2-SCH₃ Electron-rich (SCH₃) Kinase inhibitors
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Pyridine 5-Br, 3-OCH₃, TBS-protected CH₂OH Lipophilic (TBS) PROTACs, prodrugs

Reactivity and Functionalization Trends

  • Electron-Donating Groups (e.g., OCH₃) : Enhance stability of the pyridine ring but reduce electrophilicity at adjacent positions.
  • Halogens (I, Br, Cl) : Enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for derivatization .
  • Silyl Protecting Groups (e.g., TBS): Improve solubility in nonpolar solvents, facilitating purification .

Biological Activity

tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C16H24N2O3 and a molecular weight of approximately 292.37 g/mol, includes a tert-butyl ester group, a methoxy-substituted pyridine ring, and a pyrrolidine ring, which contribute to its reactivity and biological properties .

Key Properties

PropertyValue
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
CAS Number1352534-79-2

The biological activity of this compound is primarily mediated through its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against enzymes, receptors, and other molecular targets involved in key physiological processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with receptors can lead to modulation of signaling pathways, influencing cellular responses.

Case Studies and Research Findings

  • Antitumor Activity:
    A study explored the effects of various pyrrolidine derivatives on tumor cell lines. It was found that certain derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy. The specific role of this compound in this context remains to be fully elucidated .
  • Neuroprotective Effects:
    Another investigation highlighted the neuroprotective properties of compounds similar to this compound. These compounds were shown to reduce oxidative stress markers in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
tert-butyl 2-(6-chloro-pyridin-3-yl)pyrrolidine-1-carboxylateC15H21ClN2O20.76
tert-butyl (5-methoxy-pyridin-3-yloxy)methylcarbamateC16H24N2O30.75
tert-butyl (6-chloropyridin-2-yloxy)methylcarbamateC15H22ClN2O20.73

This table illustrates the structural diversity among related compounds and emphasizes the unique features of this compound that may contribute to its distinct biological activities .

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